molecular formula C8H18Cl2N2 B1449465 1-Piperidin-4-yl-cyclopropylamine dihydrochloride CAS No. 1965309-38-9

1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Cat. No. B1449465
CAS RN: 1965309-38-9
M. Wt: 213.15 g/mol
InChI Key: RXGOXRFVFJNXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the CAS Number: 1965309-38-9 . It has a molecular weight of 213.15 and its IUPAC name is 1-(piperidin-4-yl)cyclopropan-1-amine dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride is C8H18Cl2N2 . The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 213.15 and a molecular formula of C8H18Cl2N2 .

Scientific Research Applications

Pharmacology

1-Piperidin-4-yl-cyclopropylamine dihydrochloride: has been identified as a key compound in pharmacological research due to its structural significance in piperidine derivatives . These derivatives are crucial in the development of new pharmaceuticals, with applications ranging from antimalarial agents to potential treatments for resistant strains of diseases .

Material Science

In material science, this compound’s derivatives have shown promise in the development of new materials with potential therapeutic applications, including anticancer and antituberculosis activities.

Chemical Synthesis

The compound plays a vital role in chemical synthesis, particularly in the development of fast and cost-effective methods for synthesizing substituted piperidines, which are important building blocks in organic chemistry .

Biochemistry

In biochemistry, the compound is used in research focused on understanding biological processes at the molecular level, which can lead to the discovery of new biomarkers and therapeutic targets .

Medicinal Chemistry

1-Piperidin-4-yl-cyclopropylamine dihydrochloride: is significant in medicinal chemistry for the design and synthesis of new drugs, especially those targeting resistant strains of pathogens like Plasmodium falciparum .

Organic Chemistry

This compound is integral to organic chemistry research, where it is used to explore intra- and intermolecular reactions leading to various piperidine derivatives, which are prevalent in many pharmaceuticals .

Industrial Chemistry

In industrial chemistry, the compound’s derivatives are explored for their potential use in large-scale applications, such as the development of new industrial catalysts or as intermediates in the synthesis of complex molecules .

properties

IUPAC Name

1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOXRFVFJNXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 2
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 3
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 4
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 5
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 6
1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.